molecular formula C14H20N2O3 B11927221 benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate

benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate

Cat. No.: B11927221
M. Wt: 264.32 g/mol
InChI Key: PQPOGBOMGAEVRD-CYZMBNFOSA-N
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Description

Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the final product. This can involve the use of chiral catalysts or chiral starting materials. The reaction conditions often include controlled temperatures, specific solvents, and the use of protecting groups to ensure the selectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of industrial-scale reactors are often employed. Additionally, purification methods such as crystallization, distillation, and chromatography are crucial to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and amino alcohols, such as:

Uniqueness

What sets benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate apart is its specific stereochemistry and the presence of both amino and hydroxy functional groups. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-10-7-16(8-12(15)13(10)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9,15H2,1H3/t10-,12+,13+/m0/s1

InChI Key

PQPOGBOMGAEVRD-CYZMBNFOSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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